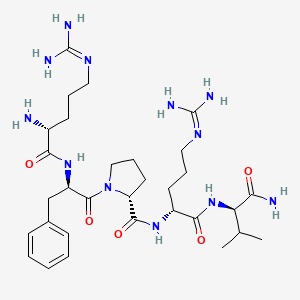![molecular formula C23H44N2O4 B12557766 3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid CAS No. 143258-02-0](/img/structure/B12557766.png)
3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid is a complex organic compound with a unique structure that includes an acetyl group, a long-chain amide, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid typically involves multiple steps One common approach is to start with the preparation of the 13-oxotetradecyl amine, which can be synthesized through the oxidation of tetradecane followed by amination This intermediate is then reacted with 3-aminopropylamine to form the amide linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amine and acetyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid involves its interaction with specific molecular targets. The acetyl group may facilitate binding to enzymes or receptors, while the long-chain amide can interact with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Acetyl{3-[(13-oxododecyl)amino]propyl}amino)butanoic acid
- 3-(Acetyl{3-[(13-oxooctadecyl)amino]propyl}amino)butanoic acid
Uniqueness
3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions that may not be possible with shorter or longer chain analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
143258-02-0 |
|---|---|
Molecular Formula |
C23H44N2O4 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
3-[acetyl-[3-(13-oxotetradecylamino)propyl]amino]butanoic acid |
InChI |
InChI=1S/C23H44N2O4/c1-20(19-23(28)29)25(22(3)27)18-14-17-24-16-13-11-9-7-5-4-6-8-10-12-15-21(2)26/h20,24H,4-19H2,1-3H3,(H,28,29) |
InChI Key |
XKDCBJVVSHJPMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)N(CCCNCCCCCCCCCCCCC(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)
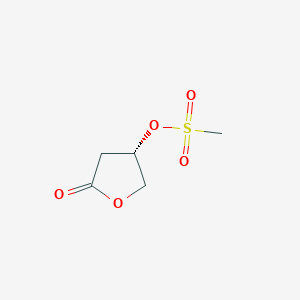
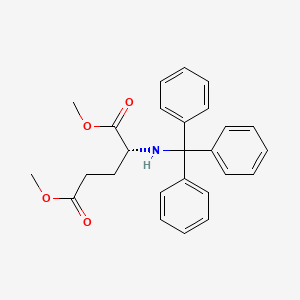
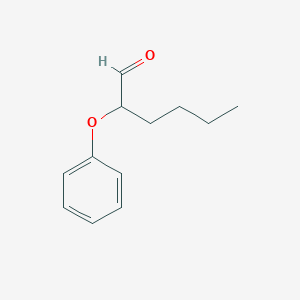
![6-Methylidenebicyclo[3.1.0]hexan-2-one](/img/structure/B12557702.png)
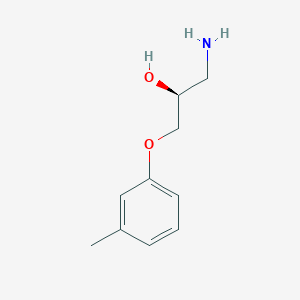
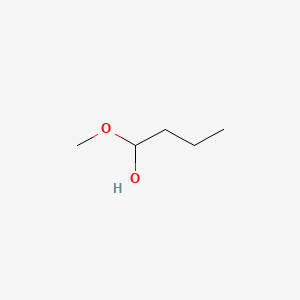
![1-Azaspiro[5.5]undecan-7-one, 1-(phenylmethyl)-](/img/structure/B12557728.png)
![(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one](/img/structure/B12557733.png)

![2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile](/img/structure/B12557741.png)
![6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile](/img/structure/B12557742.png)

